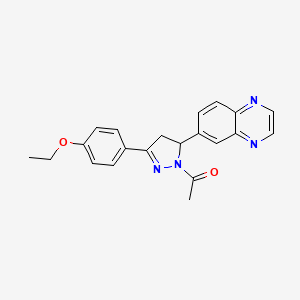

1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4-ethoxyphenyl group at position 3 and a quinoxalin-6-yl moiety at position 5 of the pyrazole ring. Pyrazolines are known for their diverse biological and industrial applications, including antimicrobial, anti-inflammatory, and corrosion inhibition properties. This compound is synthesized via the cyclization of chalcone precursors with hydrazine hydrate in acidic conditions, a method widely used for pyrazoline derivatives .

Properties

IUPAC Name |

1-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-3-27-17-7-4-15(5-8-17)19-13-21(25(24-19)14(2)26)16-6-9-18-20(12-16)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXFDXOGZUTPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H20N4O2

- Molecular Weight : 360.417 g/mol

- CAS Number : 1010931-75-5

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The ethoxyphenyl group may enhance its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on pyrazoline derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of EGR-1 Activity : A related study demonstrated that certain pyrazolines could inhibit the DNA-binding activity of Early Growth Response protein 1 (EGR-1), which is implicated in cancer progression. This inhibition was confirmed through electrophoretic mobility shift assays, indicating a potential pathway for anticancer activity .

- Cytotoxicity Testing : In vitro studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values reported at 1.9 µg/mL and 2.3 µg/mL respectively .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Studies suggest that these compounds can act against a range of bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell survival and proliferation.

- DNA Interaction : Similar compounds have been shown to interact with DNA, preventing transcription factors from binding effectively.

Research Findings and Case Studies

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Pyrazoline derivatives differ primarily in substituents at positions 3 and 5 of the pyrazole ring. Key comparisons include:

- Dihedral Angles: The dihedral angle between the pyrazole ring and substituents influences molecular planarity and packing. 4.89° in compound 3 ).

- Electronic Effects : The ethoxy group is electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F) in other compounds, which could alter reactivity in biological or chemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.